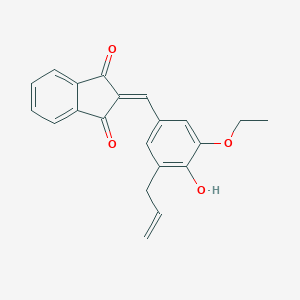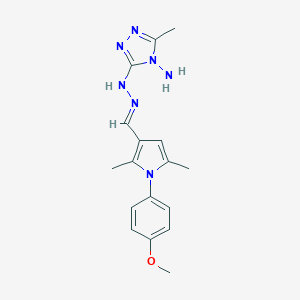
2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione, also known as AEHD, is a synthetic compound that belongs to the family of chalcones. It has been the focus of scientific research due to its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of key enzymes. 2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione has been shown to inhibit the expression of inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. It has also been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. It is also relatively stable and can be stored for long periods of time. However, one limitation of using 2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in vivo.
Future Directions
There are several future directions for research on 2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its efficacy in animal models of various diseases such as cancer, inflammation, and neurodegenerative disorders. In addition, future research could focus on developing derivatives of 2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione with improved pharmacological properties.
Synthesis Methods
2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione can be synthesized through the Claisen-Schmidt condensation reaction between 3-allyl-5-ethoxy-4-hydroxybenzaldehyde and 1H-indene-1,3(2H)-dione in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The resulting product is purified by recrystallization or column chromatography.
Scientific Research Applications
2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione has been studied for its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties in vitro and in vivo. 2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione has also been studied for its ability to inhibit the activity of enzymes such as tyrosinase, which is involved in the production of melanin, and acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
properties
Product Name |
2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione |
|---|---|
Molecular Formula |
C21H18O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C21H18O4/c1-3-7-14-10-13(12-18(19(14)22)25-4-2)11-17-20(23)15-8-5-6-9-16(15)21(17)24/h3,5-6,8-12,22H,1,4,7H2,2H3 |
InChI Key |
AULKPJXJCPIYHK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1O)CC=C)C=C2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)CC=C)C=C2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]phenoxy]methyl]benzoate](/img/structure/B302385.png)

![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone](/img/structure/B302389.png)
![2-{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B302391.png)
![4-{[(5-amino-1H-tetraazol-1-yl)imino]methyl}-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B302392.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B302394.png)
![2-amino-5-(3-chloro-4-ethoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B302395.png)

![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B302400.png)
![4-{[(5-amino-1H-tetraazol-1-yl)imino]methyl}-5-bromo-2-ethoxyphenyl acetate](/img/structure/B302401.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B302403.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B302404.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B302406.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B302410.png)